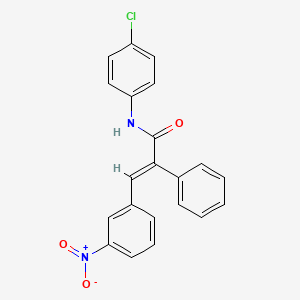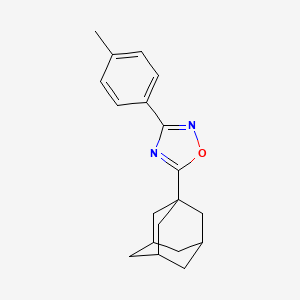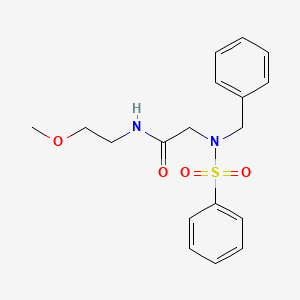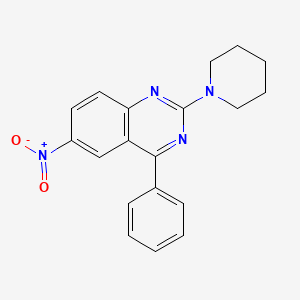
N-(4-chlorophenyl)-3-(3-nitrophenyl)-2-phenylacrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorophenyl)-3-(3-nitrophenyl)-2-phenylacrylamide, also known as CNPA, is a synthetic organic compound that has been extensively studied for its potential use in scientific research. CNPA is a small molecule that belongs to the class of acrylamides, which are widely used in various fields such as agriculture, industry, and medicine.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-3-(3-nitrophenyl)-2-phenylacrylamide involves its ability to react with ROS and form a stable adduct. The reaction between N-(4-chlorophenyl)-3-(3-nitrophenyl)-2-phenylacrylamide and ROS occurs through a nucleophilic addition reaction, which forms a highly fluorescent product. The fluorescence intensity of N-(4-chlorophenyl)-3-(3-nitrophenyl)-2-phenylacrylamide is directly proportional to the concentration of ROS in the sample. The reaction between N-(4-chlorophenyl)-3-(3-nitrophenyl)-2-phenylacrylamide and ROS is reversible, which allows the detection of dynamic changes in ROS levels in living cells.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-3-(3-nitrophenyl)-2-phenylacrylamide has been shown to have minimal toxicity and does not interfere with normal cellular functions. The fluorescence signal generated by N-(4-chlorophenyl)-3-(3-nitrophenyl)-2-phenylacrylamide is stable and does not fade over time, which allows for long-term monitoring of ROS levels in living cells. N-(4-chlorophenyl)-3-(3-nitrophenyl)-2-phenylacrylamide has been used to study the effects of various drugs and compounds on ROS levels in cells, which can provide insights into their mechanisms of action.
Advantages and Limitations for Lab Experiments
The use of N-(4-chlorophenyl)-3-(3-nitrophenyl)-2-phenylacrylamide as a fluorescent probe for detecting ROS in living cells has several advantages over traditional methods such as dichlorodihydrofluorescein (DCFH). N-(4-chlorophenyl)-3-(3-nitrophenyl)-2-phenylacrylamide is more selective and sensitive than DCFH, which can produce false-positive signals due to non-specific oxidation. N-(4-chlorophenyl)-3-(3-nitrophenyl)-2-phenylacrylamide can also be used in a wide range of biological samples such as cells, tissues, and organisms. However, the use of N-(4-chlorophenyl)-3-(3-nitrophenyl)-2-phenylacrylamide requires specialized equipment such as fluorescence microscopy or flow cytometry, which can be expensive and time-consuming. N-(4-chlorophenyl)-3-(3-nitrophenyl)-2-phenylacrylamide also requires careful optimization of experimental conditions such as concentration, incubation time, and pH, to ensure accurate and reproducible results.
Future Directions
There are several future directions for research on N-(4-chlorophenyl)-3-(3-nitrophenyl)-2-phenylacrylamide. One area of research is to develop new derivatives of N-(4-chlorophenyl)-3-(3-nitrophenyl)-2-phenylacrylamide with improved selectivity and sensitivity for detecting specific types of ROS. Another area of research is to explore the use of N-(4-chlorophenyl)-3-(3-nitrophenyl)-2-phenylacrylamide in animal models of diseases such as cancer and neurodegenerative disorders. N-(4-chlorophenyl)-3-(3-nitrophenyl)-2-phenylacrylamide can also be used in combination with other fluorescent probes to study the complex interactions between ROS and other cellular processes such as autophagy and DNA damage repair. Overall, N-(4-chlorophenyl)-3-(3-nitrophenyl)-2-phenylacrylamide has great potential as a tool for studying the role of ROS in various biological processes and diseases.
Synthesis Methods
The synthesis of N-(4-chlorophenyl)-3-(3-nitrophenyl)-2-phenylacrylamide involves the reaction of 4-chlorobenzaldehyde, 3-nitrobenzaldehyde, and acetophenone in the presence of a base catalyst such as potassium hydroxide. The reaction proceeds through a Knoevenagel condensation reaction, which forms the N-(4-chlorophenyl)-3-(3-nitrophenyl)-2-phenylacrylamide molecule as the final product. The purity and yield of N-(4-chlorophenyl)-3-(3-nitrophenyl)-2-phenylacrylamide can be improved by using different solvents and reaction conditions.
Scientific Research Applications
N-(4-chlorophenyl)-3-(3-nitrophenyl)-2-phenylacrylamide has been extensively studied for its potential use as a fluorescent probe for detecting reactive oxygen species (ROS) in living cells. ROS are highly reactive molecules that can cause oxidative damage to cells and tissues, leading to various diseases such as cancer, diabetes, and neurodegenerative disorders. N-(4-chlorophenyl)-3-(3-nitrophenyl)-2-phenylacrylamide can selectively react with ROS and produce a fluorescent signal, which can be detected by fluorescence microscopy or flow cytometry. This technique has been used to study the role of ROS in various biological processes such as aging, inflammation, and apoptosis.
properties
IUPAC Name |
(E)-N-(4-chlorophenyl)-3-(3-nitrophenyl)-2-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN2O3/c22-17-9-11-18(12-10-17)23-21(25)20(16-6-2-1-3-7-16)14-15-5-4-8-19(13-15)24(26)27/h1-14H,(H,23,25)/b20-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGEUDOBRNUMNTG-XSFVSMFZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C\C2=CC(=CC=C2)[N+](=O)[O-])/C(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(4-chlorophenyl)-3-(3-nitrophenyl)-2-phenylprop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![ethyl [(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)thio]acetate](/img/structure/B5125907.png)
![1-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-N-(2-methylphenyl)-4-piperidinecarboxamide](/img/structure/B5125915.png)
![1-ethyl-4-(3-{1-[3-(methylthio)propanoyl]-4-piperidinyl}propanoyl)piperazine](/img/structure/B5125918.png)

![4-({3-methyl-1-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-5-oxo-4,5-dihydro-1H-pyrazol-4-yl}diazenyl)benzoic acid](/img/structure/B5125954.png)

![2-(3,4-dimethoxyphenyl)-N-[3-(trifluoromethyl)benzyl]ethanamine](/img/structure/B5125965.png)
![N-(2-bromo-4-nitrophenyl)-2-[4-(1-methyl-1-phenylethyl)phenoxy]acetamide](/img/structure/B5125966.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-N-[3-(dimethylamino)propyl]-3-fluorobenzamide](/img/structure/B5125970.png)
![1-{(4-methoxyphenyl)[(phenylacetyl)amino]methyl}-2-naphthyl phenoxyacetate](/img/structure/B5125978.png)
![3-[(1,3-benzothiazol-2-ylamino)carbonyl]-1,2,2-trimethylcyclopentanecarboxylic acid](/img/structure/B5125985.png)